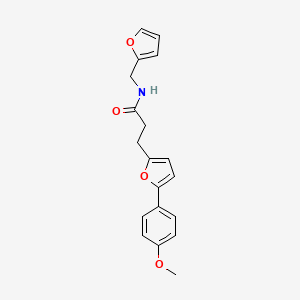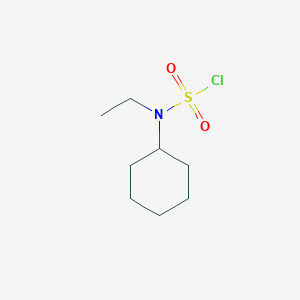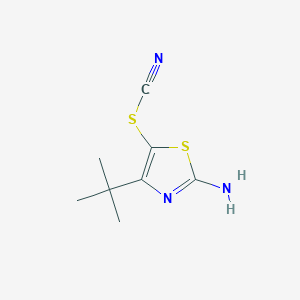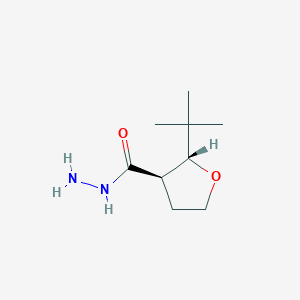![molecular formula C17H13N3O B2715599 3-benzyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 372084-73-6](/img/structure/B2715599.png)
3-benzyl-5H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidoindoles . It is a derivative of 4-aminoquinazolines and is used in the generation of chemical libraries . The compound is synthesized through the formamide-mediated cyclization of cyanoamidine precursors .
Synthesis Analysis
The synthesis of this compound involves a formamide-mediated cyclization of cyanoamidine precursors . This process is carried out under microwave irradiation in an eco-friendly approach . The central five-member ring, i.e., thiophene or furan, is replaced by a pyrrole to afford 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a central five-member ring replaced by a pyrrole to afford 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formamide-mediated cyclization of cyanoamidine precursors . This reaction is carried out under microwave irradiation, providing an eco-friendly approach to the synthesis .Applications De Recherche Scientifique
Synthesis and Structural Applications
Thermolysis for Heteroaromatic Compounds Synthesis : The study by Xiaoling Lu et al. (2002) demonstrates the synthesis of derivatives of pyrido[1',2':1,2]pyrimido[4,5-b]indoles and related heteroaromatic compounds through thermolysis. This process involves benzannulated enyne-carbodiimides and is significant for forming compounds with planar geometry, suggesting their potential as DNA intercalators due to their resemblance to many DNA-binding agents (Lu, Petersen, & Wang, 2002).
Palladium-Catalyzed Intramolecular Arylation : Zhang Yue-mei et al. (2002) explored the synthesis of pyrimido[4,5-b]indoles via palladium-catalyzed intramolecular arylation. This method underscores the versatility in cyclizing heterocycles, showcasing an efficient approach to synthesizing structurally complex molecules (Yue-mei, Razler, & Jackson, 2002).
Electrochemical Synthesis : Mehdi Shabani‐Nooshabadi et al. (2017) reported an electrochemical method for synthesizing novel pyrimido[4,5-b]indoles directly via the oxidation of catechols. This green chemistry approach highlights a sustainable and efficient pathway for creating heteroaromatic compounds in aqueous media without toxic reagents or catalysts (Shabani‐Nooshabadi, Moradian, & Dadkhah-Tehrani, 2017).
Orientations Futures
The future directions for the research and development of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one could involve exploring its pharmacological interest in more depth . This could include testing its inhibitory potency against various protein kinases and identifying promising compounds for further development .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-benzyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17-16-15(13-8-4-5-9-14(13)19-16)18-11-20(17)10-12-6-2-1-3-7-12/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKRHXOTWIYCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715518.png)



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)

![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)



![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)
![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)

